Bienvenue dans la boutique en ligne BenchChem!

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate

Medicinal chemistry Physicochemical profiling CNS drug design

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate (CAS 139062-92-3) is a fully substituted, doubly protected piperidine derivative (C18H28N2O2, MW 304.43) bearing a tert-butyloxycarbonyl (Boc) group on a tertiary N-methylamine at the 4-position and a benzyl group on the piperidine ring nitrogen. It belongs to the class of N-Boc-N-methyl-4-aminopiperidine building blocks widely employed as intermediates in the synthesis of kinase inhibitors, neurological agents, and heterocyclic drug candidates.

Molecular Formula C18H28N2O2
Molecular Weight 304.4 g/mol
CAS No. 139062-92-3
Cat. No. B151682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate
CAS139062-92-3
Molecular FormulaC18H28N2O2
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)C1CCN(CC1)CC2=CC=CC=C2
InChIInChI=1S/C18H28N2O2/c1-18(2,3)22-17(21)19(4)16-10-12-20(13-11-16)14-15-8-6-5-7-9-15/h5-9,16H,10-14H2,1-4H3
InChIKeyPPZIGCVMYZRQPN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate (CAS 139062-92-3): A Orthogonally Protected Piperidine Scaffold for Multi-Step Pharmaceutical Synthesis


tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate (CAS 139062-92-3) is a fully substituted, doubly protected piperidine derivative (C18H28N2O2, MW 304.43) bearing a tert-butyloxycarbonyl (Boc) group on a tertiary N-methylamine at the 4-position and a benzyl group on the piperidine ring nitrogen . It belongs to the class of N-Boc-N-methyl-4-aminopiperidine building blocks widely employed as intermediates in the synthesis of kinase inhibitors, neurological agents, and heterocyclic drug candidates [1]. The compound is a crystalline solid (mp 135–138 °C) with a computed logP of 3.46, zero H-bond donor count, and a polar surface area of 32.78 Ų, placing it in a physicochemically distinct region relative to its closest non-methylated or debenzylated analogs .

Why tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate (CAS 139062-92-3) Cannot Be Replaced by Its Closest In-Class Analogs Without Consequence


The tert-butyl (1-benzylpiperidin-4-yl)(methyl)carbamate scaffold integrates three critical structural features—tertiary N-Boc-N-methyl protection, a benzyl-protected piperidine nitrogen, and a zero H-bond donor count—that are not simultaneously present in any single close analog . Substituting with the non-methylated congener (CAS 73889-19-7) introduces an H-bond donor, altering lipophilicity, membrane permeability, and the chemoselectivity of subsequent deprotection or coupling steps [1]. Replacing the compound with its debenzylated counterpart (CAS 108612-54-0) sacrifices the benzyl protecting group, which is essential for synthetic sequences requiring orthogonal N-deprotection strategies and for modulating intermediate solubility during multi-step synthesis . Even the regioisomeric methylene-extended analog (CAS 173340-23-3), despite sharing the same molecular formula, exhibits a higher logP (3.75 vs. 3.46) and a larger polar surface area (41.57 vs. 32.78 Ų), which can significantly alter chromatographic retention, crystallization behavior, and downstream reactivity [2]. These physicochemical and structural divergences mean that generic substitution without re-optimization of reaction conditions, purification protocols, or biological assay parameters is scientifically unsound.

Quantitative Differentiation Evidence for tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate (CAS 139062-92-3) vs. Closest Analogs


Zero Hydrogen Bond Donor Count vs. All Major Analogs: Implications for Permeability and Synthetic Chemoselectivity

The target compound bears a tertiary N-Boc-N-methyl carbamate, yielding a hydrogen bond donor (HBD) count of zero. In contrast, the direct non-methylated analog tert-butyl (1-benzylpiperidin-4-yl)carbamate (CAS 73889-19-7) contains a secondary carbamate NH (HBD = 1), as do the debenzylated analog 4-(N-Boc-N-methylamino)piperidine (CAS 108612-54-0, HBD = 1) and the methylene-extended analog (CAS 173340-23-3, HBD = 1) [1]. The absence of an HBD in the target compound eliminates the potential for intermolecular hydrogen bonding that can reduce passive membrane permeability, alter chromatographic retention, and introduce unwanted nucleophilic sites during subsequent synthetic transformations [2].

Medicinal chemistry Physicochemical profiling CNS drug design

Melting Point Advantage (135–138 °C) Over Non-Methylated and Debenzylated Analogs for Solid-State Handling and Storage

The target compound exhibits a melting point of 135–138 °C, which is 10–13 °C higher than the non-methylated analog tert-butyl (1-benzylpiperidin-4-yl)carbamate (CAS 73889-19-7, mp 122–125 °C) [1]. This elevation is substantially greater when compared with the debenzylated analog 4-(N-Boc-N-methylamino)piperidine (CAS 108612-54-0, mp 50 °C) and the regioisomeric 1-Boc-4-(methylamino)piperidine (CAS 147539-41-1), which is a liquid at ambient temperature (density 1.005 g/mL) [2][3]. The higher melting point of the target compound correlates with greater lattice energy, which translates to reduced risk of deliquescence, easier weighing accuracy, and superior long-term storage stability at 2–8 °C.

Solid-state properties Process chemistry Procurement and storage

LogP Differentiation (3.46) vs. Methylene-Extended Analog (3.75) and Debenzylated Analog (1.93) Governing Solubility and Chromatographic Behavior

The target compound has a computed logP of 3.46, which is 0.29 log units lower than the methylene-extended regioisomer tert-butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (CAS 173340-23-3, logP 3.75) and 1.53 log units higher than the debenzylated analog 4-(N-Boc-N-methylamino)piperidine (CAS 108612-54-0, logP 1.93) [1]. A logP difference of 0.29 between the target and CAS 173340-23-3 corresponds to an approximately 2-fold difference in octanol-water partition coefficient, which can significantly alter reversed-phase HPLC retention times, requiring re-optimization of purification gradients if one compound is substituted for the other. The 1.53 logP gap vs. the debenzylated analog reflects the substantial lipophilic contribution of the N-benzyl group and predicts markedly different aqueous solubility and organic solvent extraction behavior.

Lipophilicity Chromatography Medicinal chemistry

Polar Surface Area (32.78 Ų) vs. Methylene-Extended Analog (41.57 Ų): Conformational and Desolvation Consequences

The target compound displays a topological polar surface area (TPSA) of 32.78 Ų, which is 8.79 Ų (21%) lower than that of its methylene-extended regioisomer CAS 173340-23-3 (TPSA 41.57 Ų) [1]. This difference arises from the direct attachment of the carbamate nitrogen to the piperidine ring in the target compound versus the methylene spacer in the analog, which alters the spatial orientation of the polar carbamate group and affects the compound's desolvation energy. The lower PSA of the target compound is closer to the CNS drug-like threshold (PSA < 90 Ų for blood-brain barrier penetration, with 60–70 Ų considered optimal) and may contribute to different crystal packing and solubility characteristics.

Polar surface area Drug-likeness Physicochemical profiling

Orthogonal N-Protecting Group Strategy: Benzyl on Piperidine + Boc on N-Methylamine vs. Single-Protection Analogs

The target compound uniquely combines an N-benzyl-protected piperidine (removable by catalytic hydrogenolysis, Pd/C, H₂) with an N-Boc-protected N-methylamine (removable by acidolysis, TFA or HCl) on the same scaffold [1]. Neither the debenzylated analog CAS 108612-54-0 (which already exposes the piperidine NH) nor the non-methylated analog CAS 73889-19-7 (which has a secondary Boc-amine rather than a tertiary Boc-N-methylamine) offers this orthogonal deprotection capability. The N-benzyl group can be cleaved quantitatively via hydrogenolysis (Pd/C, MeOH) to yield tert-butyl methyl(piperidin-4-yl)carbamate, while the Boc group remains intact under these reductive conditions, enabling a sequential deprotection-functionalization strategy [1][2]. In contrast, the non-methylated analog CAS 73889-19-7 contains a secondary Boc-amine that exhibits different acid-lability and may undergo partial deprotection during prolonged acidic workup conditions that the tertiary Boc-N-methyl group tolerates [2].

Orthogonal protection Multi-step synthesis Synthetic methodology

High-Impact Application Scenarios for tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate (CAS 139062-92-3) in Pharmaceutical R&D and Scale-Up Synthesis


Synthesis of 1-Heteroaryl-4-(N-methyl)aminopiperidine Derivatives via Pd-Catalyzed Buchwald-Hartwig Amination

The target compound serves as an ideal precursor for the synthesis of 1-heteroaryl-4-(N-Boc-N-methyl)aminopiperidine libraries via palladium-catalyzed C–N cross-coupling. Following selective hydrogenolytic debenzylation (Pd/C, H₂, MeOH) to expose the piperidine NH, the resulting tert-butyl methyl(piperidin-4-yl)carbamate can undergo Buchwald-Hartwig amination with heteroaryl chlorides using DavePhos as the optimal ligand, affording a broad range of 1-heteroaryl-4-(N-Boc-N-methyl)aminopiperidines in good to excellent yields [1]. The zero HBD count of the Boc-N-methyl group ensures that the carbamate nitrogen does not compete as a nucleophile during the coupling reaction, a chemoselectivity advantage not available with the non-methylated analog CAS 73889-19-7 .

Multi-Step Synthesis of CNS-Targeted Kinase Inhibitors Requiring Sequential N-Functionalization

For CNS drug discovery programs where the final target must fall within the logP range of 2–4 for optimal blood-brain barrier penetration, the target compound (logP 3.46) provides an intermediate that is more lipophilic than the debenzylated analog (logP 1.93) yet less lipophilic than the methylene-extended analog (logP 3.75), making it the most balanced choice for maintaining appropriate solubility and permeability throughout the synthetic sequence [1]. The orthogonal benzyl/Boc protection allows: (1) selective Boc deprotection (TFA) to reveal the N-methylamine for first-stage functionalization, followed by (2) benzyl hydrogenolysis to expose the piperidine NH for second-stage derivatization, enabling convergent assembly of disubstituted piperidine pharmacophores without protecting group incompatibility .

Kilogram-Scale Process Chemistry Where Solid-State Handling and Storage Stability Are Critical

The high melting point (135–138 °C) and crystalline solid nature of the target compound provide distinct operational advantages over both the waxy solid (mp 50 °C) of CAS 108612-54-0 and the liquid physical state of CAS 147539-41-1 when scaling reactions to multi-kilogram quantities [1]. The compound can be accurately dispensed using automated solid-dispensing platforms, stored at 2–8 °C with minimal risk of deliquescence, and shipped internationally without the leakage or containment concerns associated with liquid intermediates. These attributes reduce process variability and quality control burden in GMP-like environments, making the compound a preferred procurement choice for contract manufacturing organizations (CMOs) running validated synthetic sequences .

Medicinal Chemistry Hit-to-Lead Optimization Requiring Rigorous SAR Around the Piperidine 4-Position

When exploring structure-activity relationships (SAR) at the piperidine 4-position, the target compound provides a direct route to N-methyl-containing analogs without introducing an additional stereocenter, unlike chiral 3-substituted piperidine derivatives. The tertiary carbamate (N-Boc-N-methyl) eliminates the conformational heterogeneity associated with secondary amides or carbamates (which can exist as cis/trans rotamers), simplifying NMR interpretation and computational modeling during the hit-to-lead optimization phase [1]. The consistent physicochemical profile (logP 3.46, PSA 32.78 Ų, 0 HBD) also ensures that observed SAR trends are attributable to the introduced pharmacophoric elements rather than confounding changes in the core scaffold's physical properties .

Quote Request

Request a Quote for tert-Butyl (1-benzylpiperidin-4-yl)(methyl)carbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.